Butane-1,4-disulfonic acid hydrate
Overview
Description
Molecular Structure Analysis
The InChI code for BDSAH is1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2
. The molecular formula is C4H10O6S2
. Chemical Reactions Analysis
BDSAH has been used to create a nanosized N-sulfonated Brönsted acidic catalyst, which was shown to be effective in promoting the one-pot synthesis of polyhydroquinoline and 2H-indazolo [2,1-b]phthalazine-1,6,11 (13H)-triones derivatives via Hantzsch condensation under solvent-free conditions.Physical And Chemical Properties Analysis
BDSAH is a solid or liquid at room temperature . It has a molecular weight of 236.27 . It is soluble in water and other polar solvents.Scientific Research Applications
Nanosized N-Sulfonated Brönsted Acidic Catalyst
Butane-1,4-disulfonic acid hydrate has been used to create a nanosized N-sulfonated Brönsted acidic catalyst, which was shown to be effective in promoting the one-pot synthesis of polyhydroquinoline and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones derivatives via Hantzsch condensation under solvent-free conditions. This catalyst provided high yields in short reaction times and could be reused multiple times without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016), (Goli-Jolodar, Shirini, & Seddighi, 2018).
Catalyst for Synthesis of Pyrano[4,3-b]pyran Derivatives
4-(Succinimido)-1-butane sulfonic acid, a derivative of butane-1,4-disulfonic acid, has been effectively used as a Brönsted acid catalyst in the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This method offers high yield, a clean reaction process, simplicity, and short reaction time (Khaligh, 2015), (Khaligh, Hamid, 2015).
Synthesis of Antimicrobial Compounds
The sulfopropyl and sulfobutyl groups derived from 1,4-butane sultone have been used to confer water solubility and anionic character to heterocyclic molecules, aiding in the synthesis of various antimicrobial and antifungal compounds (Fadda, El-Mekawy, & AbdelAal, 2016).
Redox Cyclability in Polyaniline
Poly(4-anilino-1-butanesulfonic acid) sodium salt, derived from 1,4-butane sultone, has exhibited higher redox cyclability than unsubstituted polyaniline, offering potential applications in electrochemical studies (Kim, Lee, Moon, Lee, & Rhee, 1994).
Hydrate Formation Kinetics in Surfactants
In the field of surfactants, derivatives of butane-1,4-disulfonic acid have demonstrated significant effects on hydrate formation kinetics. This study could have implications in energy saving in natural gas transportation (Daimaru, Yamasaki, & Yanagisawa, 2007).
Safety And Hazards
properties
IUPAC Name |
butane-1,4-disulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSPXROQMZCYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CS(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-1,4-disulfonic acid hydrate | |
CAS RN |
1588441-14-8 | |
Record name | 1,4-Butanedisulfonic acid, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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